molecular formula C8H10INO2S B13221940 1-(4-Iodophenyl)-N-methylmethanesulfonamide

1-(4-Iodophenyl)-N-methylmethanesulfonamide

Cat. No.: B13221940
M. Wt: 311.14 g/mol
InChI Key: NIMGLOVIOQJORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of an iodophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-N-methylmethanesulfonamide typically involves the iodination of a phenyl group followed by the introduction of a methanesulfonamide group. One common method involves the reaction of 4-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(4-azidophenyl)-N-methylmethanesulfonamide, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

1-(4-Iodophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methanesulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobiphenyl: Similar in structure but lacks the methanesulfonamide group.

    4-Iodoacetophenone: Contains an acetophenone group instead of a methanesulfonamide group.

    4-Iodophenol: Features a hydroxyl group in place of the methanesulfonamide group.

Uniqueness

1-(4-Iodophenyl)-N-methylmethanesulfonamide is unique due to the presence of both the iodophenyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10INO2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-(4-iodophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10INO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3

InChI Key

NIMGLOVIOQJORT-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.